1-(3,4-Dichlorophenyl)pentan-1-one CAS 68120-72-9
1-(3,4-Dichlorophenyl)pentan-1-one CAS 68120-72-9
An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)pentan-1-one (CAS 68120-72-9)
Abstract
This technical guide provides a comprehensive overview of 1-(3,4-Dichlorophenyl)pentan-1-one, CAS 68120-72-9, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document details the compound's physicochemical properties, a validated synthesis protocol via Friedel-Crafts acylation, and robust analytical methodologies for characterization and quality control. Furthermore, it explores the compound's significant applications as a versatile building block in the pharmaceutical and agrochemical industries, supported by established safety, handling, and storage protocols. The synthesis and analytical sections are supplemented with detailed procedural diagrams and expert rationale to ensure practical utility and reproducibility in a laboratory setting.
Core Compound Identification and Properties
1-(3,4-Dichlorophenyl)pentan-1-one is an aromatic ketone characterized by a pentanoyl group attached to a 3,4-dichlorinated benzene ring.[1] Its structure makes it a valuable precursor in multi-step organic syntheses.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 68120-72-9 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂Cl₂O | [1][4][5] |
| Molecular Weight | 231.12 g/mol | [1][4][5] |
| IUPAC Name | 1-(3,4-dichlorophenyl)pentan-1-one | [4] |
| Synonyms | 3',4'-Dichlorovalerophenone | [6] |
| Appearance | White crystalline solid | [7] |
| Boiling Point | 330.7 ± 27.0 °C (Predicted) | [5] |
| Density | 1.188 ± 0.06 g/cm³ (Predicted) | [5][7] |
| XLogP3 | 4.4 | [4] |
| Storage | Room temperature, in a dry, tightly sealed container | [5][7][8] |
Synthesis and Mechanistic Rationale
The most direct and industrially relevant synthesis for 1-(3,4-Dichlorophenyl)pentan-1-one is the Friedel-Crafts acylation of 1,2-dichlorobenzene.[9][10] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent electrophile from an acyl halide, in this case, pentanoyl chloride.[11]
Causality in Experimental Design
The choice of a Friedel-Crafts acylation is deliberate. Unlike the corresponding alkylation, acylation reactions are not prone to polysubstitution because the product, an aryl ketone, is deactivated towards further electrophilic attack.[10] This ensures a higher yield of the desired mono-acylated product. Anhydrous conditions are critical; aluminum chloride reacts vigorously with water, which would quench the catalyst and halt the reaction. The reaction is typically performed at low temperatures initially to control the exothermic reaction between the acyl chloride and the catalyst, before being gently warmed to drive the reaction to completion. The final aqueous workup is necessary to decompose the aluminum chloride-ketone complex and separate the organic product.[9]
Detailed Synthesis Protocol
Reaction: 1,2-Dichlorobenzene + Pentanoyl Chloride → 1-(3,4-Dichlorophenyl)pentan-1-one
-
Apparatus Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a connection to a scrubbing system) to manage the HCl gas byproduct. The entire apparatus must be flame-dried or oven-dried and assembled under a dry nitrogen or argon atmosphere to maintain anhydrous conditions.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM). The mixture is cooled to 0-5 °C in an ice bath.
-
Acylium Ion Formation: Pentanoyl chloride (1.0 equivalent) is added dropwise to the stirred AlCl₃ suspension via the dropping funnel. The addition rate is controlled to maintain the temperature below 10 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the acylium ion electrophile.
-
Electrophilic Substitution: 1,2-Dichlorobenzene (1.2 equivalents) is added dropwise, again maintaining a low temperature. After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then gently heated to reflux (approx. 40 °C for DCM) for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Reaction Quench and Workup: The reaction mixture is cooled back to 0-5 °C and slowly quenched by pouring it over crushed ice, followed by the cautious addition of concentrated HCl to dissolve the aluminum salts.
-
Extraction: The organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 2M HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, brine.[12]
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane to yield a white crystalline solid.
Reaction Mechanism Diagram
Caption: Friedel-Crafts acylation mechanism for synthesis.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized 1-(3,4-Dichlorophenyl)pentan-1-one is paramount. A multi-technique approach is recommended, combining chromatography for purity assessment with spectroscopy for structural confirmation.
Chromatographic Analysis: Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product and for in-process control. A reverse-phase method provides excellent resolution for this moderately polar compound.
Protocol: Reverse-Phase HPLC Method
-
System: HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the area percent of the main peak. Commercial standards often specify a purity of 98% or higher.[2][13][14]
Spectroscopic Analysis: Structural Elucidation
NMR spectroscopy is the most powerful tool for unambiguous structure confirmation.[15] The predicted spectra for 1-(3,4-Dichlorophenyl)pentan-1-one in CDCl₃ are detailed below.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Type | Position / Group | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |
| ¹H | -CH₃ (C5) | ~0.9, triplet, 3H | ~14 | Terminal methyl group split by adjacent CH₂. |
| ¹H | -CH₂- (C4) | ~1.4, sextet, 2H | ~22 | Methylene split by CH₃ and CH₂ neighbors. |
| ¹H | -CH₂- (C3) | ~1.7, quintet, 2H | ~27 | Methylene split by two adjacent CH₂ groups. |
| ¹H | -CH₂- (C2) | ~2.9, triplet, 2H | ~38 | Methylene adjacent to carbonyl, deshielded.[15] |
| ¹H | Aromatic (H-5) | ~7.5, doublet, 1H | ~127 | Ortho to carbonyl, adjacent to one H. |
| ¹H | Aromatic (H-6) | ~7.7, doublet, 1H | ~131 | Between two Cl atoms, deshielded. |
| ¹H | Aromatic (H-2) | ~7.9, singlet (or narrow doublet), 1H | ~133 | Ortho to carbonyl, deshielded. |
| ¹³C | -C₅H₃ | N/A | ~14 | Aliphatic methyl. |
| ¹³C | -C₄H₂ | N/A | ~22 | Aliphatic methylene. |
| ¹³C | -C₃H₂ | N/A | ~27 | Aliphatic methylene. |
| ¹³C | -C₂H₂ | N/A | ~38 | Aliphatic methylene alpha to carbonyl. |
| ¹³C | Aromatic CH | N/A | ~127-133 | Aromatic carbons attached to hydrogen. |
| ¹³C | Aromatic C-Cl | N/A | ~131-138 | Aromatic carbons attached to chlorine. |
| ¹³C | Aromatic C-CO | N/A | ~139 | Quaternary aromatic carbon attached to the ketone. |
| ¹³C | C=O (C1) | N/A | ~198 | Ketone carbonyl carbon, highly deshielded.[16] |
IR spectroscopy helps identify key functional groups.
-
~1685 cm⁻¹: Strong, sharp absorption characteristic of a conjugated ketone (C=O stretch).
-
~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.
-
~2960-2850 cm⁻¹: C-H stretching from the aliphatic pentanoyl chain.
-
~1600, 1475 cm⁻¹: C=C stretching within the aromatic ring.
-
~800-600 cm⁻¹: Strong absorptions corresponding to C-Cl bonds.
Mass spectrometry provides information about the molecular weight and elemental composition.
-
Molecular Ion (M⁺): A cluster of peaks will be observed due to the two chlorine isotopes (³⁵Cl and ³⁷Cl). The expected peaks would be at m/z 230 (for C₁₁H₁₂³⁵Cl₂O), 232 (for C₁₁H₁₂³⁵Cl³⁷ClO), and 244 (for C₁₁H₁₂³⁷Cl₂O) in an approximate ratio of 9:6:1.
-
Fragmentation: A prominent fragment would be the acylium ion [M-C₄H₉]⁺ at m/z 173/175/177, resulting from alpha-cleavage, which is characteristic of ketones.
Integrated Analytical Workflow
Caption: Integrated workflow for product purification and QC.
Applications in Research and Development
The utility of 1-(3,4-Dichlorophenyl)pentan-1-one stems from its reactive ketone group and the specific substitution pattern on the aromatic ring. It serves as a crucial intermediate in synthesizing more complex molecules.[5]
-
Pharmaceutical Industry: This compound is a building block for developing new drugs.[1] Its structure is found in precursors to bupropion analogues, which are investigated as potential treatments for addiction by acting as monoamine uptake inhibitors.[1] The dichlorophenyl moiety is a common pharmacophore in medicinal chemistry, often used to modulate lipophilicity and metabolic stability.
-
Agrochemical Industry: It is a precursor in the synthesis of pesticides and herbicides.[1][5] The halogenated aromatic structure can be a key component in compounds designed for enhanced efficacy and target selectivity in crop protection.[1]
-
Chemical Synthesis and R&D: In a broader context, it is used as a research compound to study reaction mechanisms and develop new synthetic methods.[1] The ketone can be further modified through reactions like reduction to an alcohol, reductive amination to form amines, or α-halogenation to introduce new reactive sites.
Caption: Role as a key intermediate in various industries.
Safety, Handling, and Storage
Proper handling of 1-(3,4-Dichlorophenyl)pentan-1-one is essential to ensure laboratory safety. Although some transport classifications list it as non-hazardous, detailed GHS information indicates potential risks upon exposure.[2][6]
GHS Classification: [6]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocols:
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[6]
-
Exposure Avoidance: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[6]
-
Hygiene: Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[6]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Conclusion
1-(3,4-Dichlorophenyl)pentan-1-one is a fine chemical of significant value to the scientific research community, particularly in the fields of medicinal chemistry and agrochemical development. Its straightforward synthesis via Friedel-Crafts acylation, combined with its versatile reactivity, makes it an important molecular scaffold. This guide has provided the essential technical information for its synthesis, characterization, and safe handling, establishing a foundation for its effective use in advanced research and development projects.
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